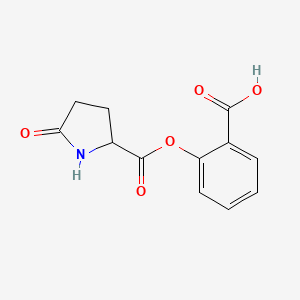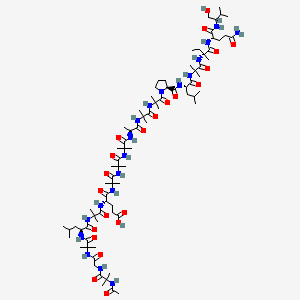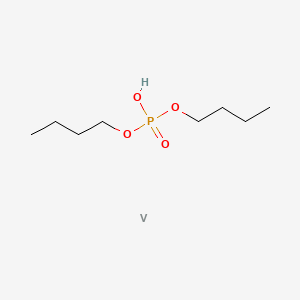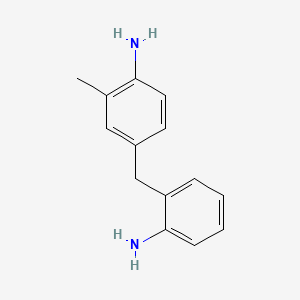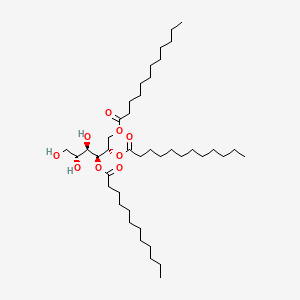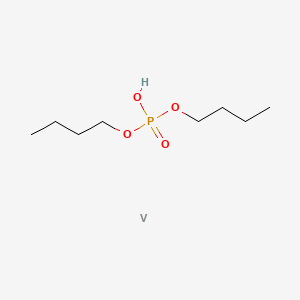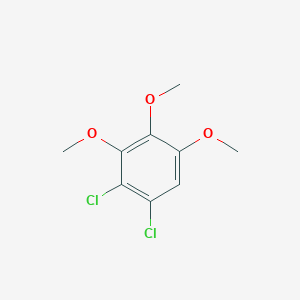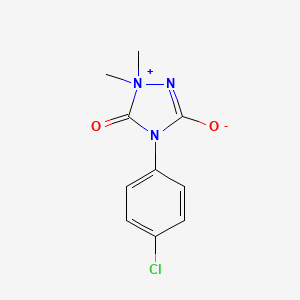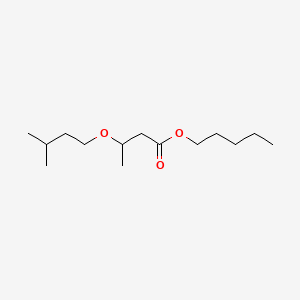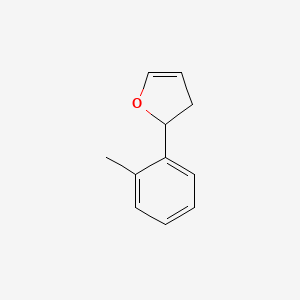
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a carbamoyl group containing a 2,5-dimethylphenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,5-dimethylphenyl isocyanate with 2-fluorophenylboronic acid under controlled conditions to form the carbamoyl intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable boronic acid derivative, often using palladium catalysts and base in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbamoyl group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of palladium or nickel catalysts.
Major Products Formed
Oxidation: 5-(2,5-Dimethylphenylcarbamoyl)-2-hydroxyphenylboronic acid.
Reduction: 5-(2,5-Dimethylphenylamino)-2-fluorophenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. The fluorine atom and carbamoyl group contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
3-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid: Similar structure but lacks the fluorine atom.
2,5-Dimethylphenylboronic acid: Lacks the carbamoyl and fluorine substituents.
2-Fluorophenylboronic acid: Lacks the carbamoyl and dimethylphenyl groups.
Uniqueness
5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the carbamoyl group, which enhance its reactivity and binding properties. The combination of these functional groups makes it a valuable compound in various applications, particularly in the development of enzyme inhibitors and advanced materials.
属性
分子式 |
C15H15BFNO3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC 名称 |
[5-[(2,5-dimethylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(7-9)18-15(19)11-5-6-13(17)12(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |
InChI 键 |
ZXKDIMGDWVGZRY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


